molecular formula C9H17Cl2N3 B13516957 2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-aminedihydrochloride

2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-aminedihydrochloride

Cat. No.: B13516957
M. Wt: 238.15 g/mol
InChI Key: GRVMVOLWAYMDJB-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Industrial Production: Information on large-scale industrial production methods is limited, but it is likely synthesized through modified versions of the laboratory-scale routes.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various chemical reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products formed depend on the reaction conditions and reagents used.

  • Scientific Research Applications

      Biology: It may serve as a pharmacophore for drug design or as a probe in biological studies.

      Medicine: Investigations into its potential therapeutic effects are ongoing.

      Industry: Its use in industry could involve catalysis or materials science.

  • Mechanism of Action

    • The exact mechanism by which this compound exerts its effects remains an active area of research.
    • It likely interacts with specific molecular targets or pathways, affecting cellular processes.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C9H17Cl2N3

    Molecular Weight

    238.15 g/mol

    IUPAC Name

    2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)ethanamine;dihydrochloride

    InChI

    InChI=1S/C9H15N3.2ClH/c10-5-4-8-7-11-9-3-1-2-6-12(8)9;;/h7H,1-6,10H2;2*1H

    InChI Key

    GRVMVOLWAYMDJB-UHFFFAOYSA-N

    Canonical SMILES

    C1CCN2C(=NC=C2CCN)C1.Cl.Cl

    Origin of Product

    United States

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